N-[[3,5-bis(trifluoromethyl)phenyl]methyl]-N-(4-methoxyphenyl)-10,16-bis(4-nitrophenyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine N-[[3,5-bis(trifluoromethyl)phenyl]methyl]-N-(4-methoxyphenyl)-10,16-bis(4-nitrophenyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18840729
InChI: InChI=1S/C48H30F6N3O7P/c1-62-38-20-18-35(19-21-38)55(27-28-22-33(47(49,50)51)26-34(23-28)48(52,53)54)65-63-45-41(29-10-14-36(15-11-29)56(58)59)24-31-6-2-4-8-39(31)43(45)44-40-9-5-3-7-32(40)25-42(46(44)64-65)30-12-16-37(17-13-30)57(60)61/h2-26H,27H2,1H3
SMILES:
Molecular Formula: C48H30F6N3O7P
Molecular Weight: 905.7 g/mol

N-[[3,5-bis(trifluoromethyl)phenyl]methyl]-N-(4-methoxyphenyl)-10,16-bis(4-nitrophenyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine

CAS No.:

Cat. No.: VC18840729

Molecular Formula: C48H30F6N3O7P

Molecular Weight: 905.7 g/mol

* For research use only. Not for human or veterinary use.

N-[[3,5-bis(trifluoromethyl)phenyl]methyl]-N-(4-methoxyphenyl)-10,16-bis(4-nitrophenyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine -

Specification

Molecular Formula C48H30F6N3O7P
Molecular Weight 905.7 g/mol
IUPAC Name N-[[3,5-bis(trifluoromethyl)phenyl]methyl]-N-(4-methoxyphenyl)-10,16-bis(4-nitrophenyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine
Standard InChI InChI=1S/C48H30F6N3O7P/c1-62-38-20-18-35(19-21-38)55(27-28-22-33(47(49,50)51)26-34(23-28)48(52,53)54)65-63-45-41(29-10-14-36(15-11-29)56(58)59)24-31-6-2-4-8-39(31)43(45)44-40-9-5-3-7-32(40)25-42(46(44)64-65)30-12-16-37(17-13-30)57(60)61/h2-26H,27H2,1H3
Standard InChI Key ZAUBYOBKVJTCGC-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)N(CC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)P3OC4=C(C5=CC=CC=C5C=C4C6=CC=C(C=C6)[N+](=O)[O-])C7=C(O3)C(=CC8=CC=CC=C87)C9=CC=C(C=C9)[N+](=O)[O-]

Introduction

Structural Characteristics and Molecular Architecture

Core Phosphapentacyclic Framework

The compound’s defining feature is its phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-decane skeleton, a rigid polycyclic system incorporating a phosphorus atom within a heterocyclic ring. This structure is stabilized by fused aromatic rings and ether linkages (12,14-dioxa), which enhance thermal and oxidative stability. Comparative analysis with analogous compounds, such as 10-[[13-(dimethylamino)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-10-yl]methoxymethyl]-N,N-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine (MW: 760.7 g/mol), reveals shared motifs, including the phosphapentacyclic core and ether-oxygen bridges .

Substituent Effects

  • Trifluoromethyl Groups: The 3,5-bis(trifluoromethyl)phenyl moiety contributes to lipophilicity and electron-deficient character, favoring interactions with hydrophobic biological targets or materials .

  • 4-Nitrophenyl Groups: Electron-withdrawing nitro groups at positions 10 and 16 modulate electronic density, potentially enhancing reactivity in catalytic or photochemical applications .

  • Methoxyphenyl and Benzyl Groups: The N-(4-methoxyphenyl) and benzyl substituents introduce steric bulk and hydrogen-bonding capacity, critical for molecular recognition in medicinal chemistry.

Synthesis and Optimization Strategies

Multi-Step Organic Synthesis

The synthesis of phosphapentacyclic compounds typically involves sequential cyclization and functionalization steps. For example, 1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)piperidine is synthesized via phosphorus-mediated cyclization of pre-functionalized aromatic precursors, followed by piperidine incorporation. Key challenges include regioselectivity in cyclization and purification of stereoisomers, as seen in (11bR)-N-[3,5-Bis(trifluoromethyl)benzyl]-N-(4-methoxyphenyl)-2,6-bis(4-nitrophenyl)dinaphtho[2,1-d:1',2'-f] dioxaphosphepin-4-amine (95% purity) .

Reaction Conditions

  • Cyclization: Performed under inert atmospheres using catalysts such as Pd(PPh₃)₄ to facilitate cross-coupling.

  • Functional Group Compatibility: Nitro and trifluoromethyl groups require mild conditions to prevent decomposition, often necessitating low-temperature steps .

Physicochemical Properties and Stability

Thermal and Chemical Stability

Comparative Analysis with Structural Analogs

CompoundMolecular FormulaMolecular Weight (g/mol)Key Features
Target Compound--Phosphapentacyclic core, CF₃, NO₂, OCH₃
10-[[13-(Dimethylamino)-...]methoxymethyl]-N,N-dimethyl-...-13-amine C₄₆H₃₈N₂O₅P₂760.7Dual phosphapentacyclic units, dimethylamino
N-(4-Methoxyphenyl)-3,5-bis[4-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole-4-carboxamide C₂₅H₁₈F₆N₂O₃508.4Isoxazole ring, trifluoromethyl groups
(11bR)-N-[3,5-Bis(trifluoromethyl)benzyl]-N-(4-methoxyphenyl)-...dioxaphosphepin-4-amine --Chiral center, dinaphtho structure

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